1-(1H-imidazol-4-yl)pentan-1-one hydrochloride
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Overview
Description
1-(1H-imidazol-4-yl)pentan-1-one hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-4-yl)pentan-1-one hydrochloride typically involves the reaction of an imidazole derivative with a pentanone precursor. One common method involves the condensation of 4-imidazolecarboxaldehyde with pentanone under acidic conditions, followed by purification and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-4-yl)pentan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(1H-imidazol-4-yl)pentan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-4-yl)pentan-1-one hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazol-2-yl)pentan-1-one: Similar structure but with the imidazole nitrogen atoms in different positions.
1-(1H-imidazol-5-yl)pentan-1-one: Another positional isomer with different chemical properties.
Imidazole-4-carboxaldehyde: A precursor used in the synthesis of various imidazole derivatives.
Uniqueness
1-(1H-imidazol-4-yl)pentan-1-one hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
2770359-54-9 |
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Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-3-4-8(11)7-5-9-6-10-7;/h5-6H,2-4H2,1H3,(H,9,10);1H |
InChI Key |
MENILQZOQMDGEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CN=CN1.Cl |
Purity |
95 |
Origin of Product |
United States |
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